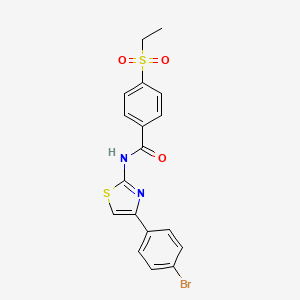
Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate” is a chemical compound that is available for scientific research needs . It is also known by registry numbers ZINC000004275785 . The compound has a molecular formula of C15H11N3O4S and a molecular weight of 329.3305 .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes “this compound”, has been a topic of interest in recent scientific literature . Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives . Additionally, the synthesis of carbamates, which includes the carbamate group in the compound, can be achieved through a three-component coupling of amines, carbon dioxide, and halides .Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can undergo various chemical reactions . For instance, thiophenes can undergo direct C-H arylation at C2 with aryl or heteroaryl bromides . They can also be synthesized from 1,3-diynes through a reaction initiated by the base-free generation of a trisulfur radical anion (S3•-) and its addition to alkynes .Wissenschaftliche Forschungsanwendungen
Synthetic Opioid Research
One study details the chemistry and pharmacology of non-fentanyl synthetic opioids, focusing on N-substituted benzamides and acetamides developed in the 1970s and 1980s. This research highlights the emergence of these compounds as substances of abuse and suggests the importance of early detection and risk assessment in drug development and forensic toxicology (Sharma et al., 2018).
Environmental Persistence and Effects of Chemicals
A review on the occurrence, fate, and behavior of parabens in aquatic environments underscores the environmental persistence and potential endocrine-disrupting effects of common preservatives, which can be related to research on the environmental impact of various synthetic compounds (Haman et al., 2015).
Biological Activity of Chemical Compounds
Research on the synthesis and biological importance of 2-(thio)ureabenzothiazoles presents synthetic methodologies and pharmacological activities of these compounds, which could be analogous to exploring the biological applications of related thiophene carbamates (Rosales-Hernández et al., 2022).
Removal of Dyes and Pollutants
A literature review on the adsorption of methylene blue using low-cost adsorbents discusses methods for removing pollutants from wastewater, which could be relevant for studying the environmental remediation potential of thiophene carbamates (Rafatullah et al., 2010).
Antimicrobial Properties of Compounds
An update on monoterpenes as antimicrobial agents, focusing on p-Cymene, reviews the antimicrobial activity of this compound and its potential for biomedical applications, which might parallel research into the antimicrobial applications of synthetic carbamates (Marchese et al., 2017).
Eigenschaften
IUPAC Name |
methyl N-[2-[(4-cyanobenzoyl)amino]thiophene-3-carbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-22-15(21)18-13(20)11-6-7-23-14(11)17-12(19)10-4-2-9(8-16)3-5-10/h2-7H,1H3,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTYOPDKCIGLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
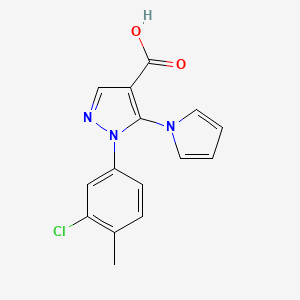
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716965.png)
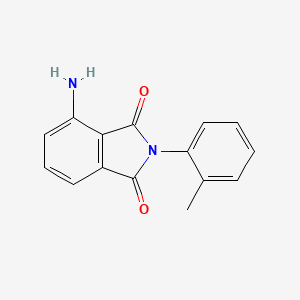
![2-benzylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2716967.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2716968.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2716969.png)
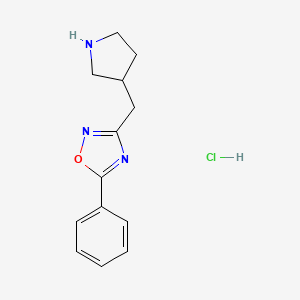
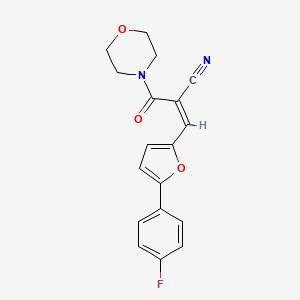
![1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-undecanone](/img/structure/B2716979.png)
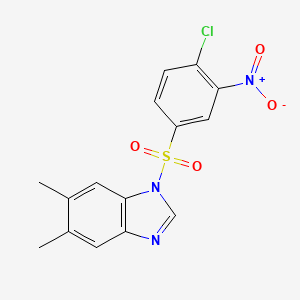
![N-[2-(Methylsulfanylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2716984.png)
![(4R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide](/img/structure/B2716985.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/no-structure.png)
